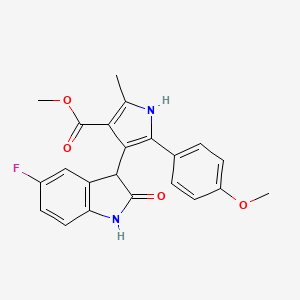

methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of large-scale reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

Reduction: Reduction reactions can convert certain functional groups into their reduced forms, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigating its biological activity and potential as a lead compound for drug discovery.

Medicine: Exploring its therapeutic potential for treating various diseases.

Industry: Utilizing its unique properties in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate include other heterocyclic compounds with indole and pyrrole structures. Examples include:

- 4-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-2-methyl-1H-pyrrole-3-carboxylate

- Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C22H18F2N2O4

- Molecular Weight : 412.39 g/mol

- CAS Number : 1190288-06-2

The compound exhibits multiple biological activities attributed to its structural components. The presence of the indole and pyrrole rings contributes to its interactions with various biological targets, including enzymes and receptors involved in cancer and neurological disorders.

Anticancer Activity

Research indicates that this compound has demonstrated significant anticancer properties:

- Cytotoxicity : In vitro studies show that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values range from 10 to 30 µM, indicating potent activity against these cell lines .

- Mechanism of Action : The anticancer effects are believed to involve the inhibition of key signaling pathways such as the Bcl-2 family proteins, which play a crucial role in regulating apoptosis. Molecular dynamics simulations have revealed that the compound interacts with Bcl-2 primarily through hydrophobic contacts, suggesting a mechanism for inducing apoptosis in cancer cells .

Case Study: Antitumor Efficacy

A notable study evaluated the efficacy of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histopathological analyses showed increased apoptosis in treated tumors, correlating with elevated levels of pro-apoptotic markers .

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise in neuroprotection:

- Anticonvulsant Activity : Preliminary studies suggest that it may possess anticonvulsant properties, as evidenced by reduced seizure frequency in animal models .

- Mechanism Insights : The neuroprotective effects could be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H18F2N2O4 |

| Molecular Weight | 412.39 g/mol |

| CAS Number | 1190288-06-2 |

| Anticancer IC50 (µM) | 10 - 30 |

| Neuroprotective IC50 (µM) | Not yet determined |

Properties

Molecular Formula |

C22H19FN2O4 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C22H19FN2O4/c1-11-17(22(27)29-3)19(20(24-11)12-4-7-14(28-2)8-5-12)18-15-10-13(23)6-9-16(15)25-21(18)26/h4-10,18,24H,1-3H3,(H,25,26) |

InChI Key |

VOOYEVMOLKMFHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=C(C=C2)OC)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.